The synthesis of JNJ-55308942 involves multi-step chemical reactions aimed at constructing its complex molecular framework. While specific detailed methodologies are not extensively documented in the available literature, it is known that the compound incorporates a variety of functional groups and structural motifs typical of P2X7 antagonists.
The synthesis typically includes:
The precise synthetic route remains proprietary but likely follows established protocols for synthesizing similar small molecules .
JNJ-55308942's molecular structure is characterized by its complex arrangement of atoms that contribute to its biological activity. The structure includes multiple fluorine atoms which enhance lipophilicity and potentially improve blood-brain barrier penetration.
The chemical reactivity of JNJ-55308942 can be inferred from its structure. As a P2X7 receptor antagonist, it interacts with adenosine triphosphate (ATP) at the receptor site, inhibiting downstream signaling pathways that lead to inflammation.
JNJ-55308942 functions primarily as an antagonist of the P2X7 receptor. This receptor is activated by ATP and plays a crucial role in mediating inflammatory responses within the central nervous system.
Upon administration:
JNJ-55308942 exhibits:
Key chemical properties include:
JNJ-55308942 is primarily being explored for its therapeutic applications in:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3